(S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate
Description
(S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate is a chiral piperidine derivative featuring a 4-fluorobenzoyl amide substituent at the 3-position of the piperidine ring and a tert-butyl carbamate group at the 1-position. The compound’s stereochemistry (S-configuration) and functional groups make it a critical intermediate in pharmaceutical synthesis, particularly for targeting enzymes or receptors requiring specific stereoelectronic interactions. The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes, while the 4-fluorobenzoyl amide contributes to hydrogen bonding and electronic interactions in biological systems .
Properties
IUPAC Name |
tert-butyl (3S)-3-[(4-fluorobenzoyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-4-5-14(11-20)19-15(21)12-6-8-13(18)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3,(H,19,21)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFMAQKAXRBBJD-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124548 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(4-fluorobenzoyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286207-77-9 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(4-fluorobenzoyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(4-fluorobenzoyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate typically involves several steps, starting from readily available precursors. One common method involves the partial reduction of pyridine, followed by Rh-catalyzed asymmetric carbometalation, and another reduction step to obtain the desired piperidine derivative . The reaction conditions often include the use of specific catalysts and reagents to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production efficiency and ensure consistent product quality.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is selectively removed under acidic conditions to expose the secondary amine. This reaction is critical for subsequent derivatization:
Conditions :
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature for 16 hours
-
Hydrochloric acid (HCl) in dioxane
Mechanism :
Protonation of the carbamate oxygen weakens the C–O bond, leading to cleavage and release of CO₂ and tert-butanol.
Product :
(S)-3-[(4-Fluorobenzene)carbonylamino]piperidine (free amine)
Amide Bond Reactivity
The 4-fluorobenzamide moiety participates in hydrolysis and reduction reactions:
Acid/Base-Catalyzed Hydrolysis
Conditions :
Products :
-
4-Fluorobenzoic acid
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(S)-3-Aminopiperidine-1-carboxylate (after Boc removal)
Key Factor :
The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, accelerating hydrolysis compared to non-fluorinated analogs .
Reduction to Amine
Conditions :
Product :
(S)-tert-Butyl 3-((4-fluorobenzyl)amino)piperidine-1-carboxylate (secondary amine)
Functionalization of the Piperidine Ring
After Boc deprotection, the secondary amine undergoes further reactions:
Stability Under Synthetic Conditions
The compound demonstrates stability in:
Decomposition Observed :
-
Prolonged exposure to >60°C in DMF leads to Boc group migration
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Strong bases (pH >12) cause racemization at the chiral center
Comparative Reaction Data
Key physicochemical properties influencing reactivity:
Scientific Research Applications
(S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate has numerous scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological processes and the development of bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound finds applications in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring and fluorobenzene moiety play crucial roles in its binding affinity and activity. The compound may act on various enzymes, receptors, or other biological targets, leading to its observed effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and molecular properties of the target compound and its analogs:
Substituent Effects and Reactivity
- Target Compound : The 4-fluorobenzoyl amide group provides moderate electron-withdrawing effects, enhancing hydrogen-bonding capacity via the carbonyl and NH groups. Fluorine’s small size and high electronegativity optimize lipophilicity and metabolic stability .
- Bromine adds steric bulk and polarizability, useful in halogen bonding .
- Difluorobenzyl Analog (): The 3,4-difluorobenzyl group increases lipophilicity compared to mono-fluoro analogs.
- Methylamino Analog (): The smaller methyl group reduces steric hindrance, favoring membrane permeability. However, the absence of aromatic groups limits π-π stacking interactions in target binding .
- Bromophenyl Analog () : The 4-bromophenyl group enhances steric bulk and halogen bonding, critical for PARP inhibitor activity in niraparib. Bromine’s larger size may hinder solubility in aqueous media .
Physicochemical Properties
- Solubility : The tert-butyl group improves organic solubility in all analogs. Polar substituents (e.g., nitro, amide) enhance solubility in polar aprotic solvents (DMF, DMSO) .
- Stability: Amide bonds (target compound) are prone to hydrolysis under acidic/basic conditions, whereas benzylamino () and aryl () groups offer greater stability.
Biological Activity
(S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H23FN2O3
- Molecular Weight : 322.37 g/mol
- CAS Number : 1322200-89-4
The compound functions primarily as a modulator of cellular activity , influencing various biochemical pathways. Its fluorobenzene moiety may enhance lipophilicity, potentially improving its ability to cross biological membranes and interact with target proteins.
Anticancer Properties
Research indicates that (S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate exhibits significant anticancer activity . In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including those associated with MLL (Mixed-Lineage Leukemia) .
Table 1: Anticancer Activity Against Various Cell Lines
Inhibition of Transporters
The compound has been shown to inhibit specific transporters that play a role in cellular phosphate uptake, which is crucial for conditions like hyperphosphatemia and chronic kidney disease . This inhibition can lead to therapeutic benefits in preventing vascular calcification.
Case Studies and Research Findings
-
Study on MLL-related Diseases :
A study published in Nature highlighted the compound's effectiveness in reducing cell proliferation in MLL-associated cancers, suggesting a potential role in developing targeted therapies . -
Pharmacokinetics and Safety Profile :
A pharmacokinetic study indicated that the compound has favorable absorption characteristics, with a predicted Log P value indicating good membrane permeability . Safety assessments revealed no significant toxicity at therapeutic doses. -
Combination Therapies :
Research has explored the efficacy of combining this compound with existing anticancer agents, showing enhanced therapeutic effects against resistant cancer cell lines .
Q & A
Q. Key Variables :
- Temperature: Elevated temperatures (>80°C) accelerate coupling but may racemize the chiral center.
- Solvent: DMF enhances solubility but requires rigorous drying to avoid hydrolysis.
- Base: KCO is preferred over NaH for safer handling in large-scale synthesis .
How can researchers resolve discrepancies in NMR and X-ray crystallography data for this compound’s conformational analysis?
Advanced Research Question
Discrepancies arise due to:
- Dynamic Behavior : Solution-state NMR (e.g., H NMR in CDCl) may show averaged signals for flexible piperidine rings, while X-ray structures (e.g., CCDC entries) capture static conformations .
- Torsional Angles : The carbonylamino group adopts different orientations in solution (NMR) vs. solid-state (X-ray).
Methodological Resolution : - VT-NMR : Variable-temperature NMR at –40°C can slow ring puckering, revealing split signals for axial/equatorial conformers.
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental torsional angles to validate crystallographic data .
What strategies are recommended for assessing the compound’s biological activity, particularly in kinase or protease inhibition assays?
Basic Research Question
Target Selection : Prioritize kinases/proteases with conserved ATP-binding pockets (e.g., PI3K, BTK) due to the fluorobenzoyl group’s electronegativity .
Assay Design :
- Fluorescence Polarization : Measure binding affinity using labeled ATP analogs.
- IC Determination : Dose-response curves (0.1–100 µM) in cell-free systems (HEK293 lysates).
Controls : Include staurosporine (broad kinase inhibitor) and DMSO vehicle.
Data Interpretation : A >50% inhibition at 10 µM suggests lead potential. Cross-validate with SPR (surface plasmon resonance) for kinetic analysis .
How does the 4-fluorobenzoyl substituent influence the compound’s pharmacokinetic properties in preclinical models?
Advanced Research Question
The 4-fluoro group enhances:
- Metabolic Stability : Reduces oxidative metabolism by CYP3A4 (fluorine’s electron-withdrawing effect).
- Membrane Permeability : LogP increases by ~0.5 compared to non-fluorinated analogs, as shown in Caco-2 assays .
Experimental Validation : - Microsomal Stability : Incubate with liver microsomes (human/rat); measure half-life via LC-MS.
- Plasma Protein Binding : Use equilibrium dialysis; >90% binding correlates with prolonged in vivo exposure .
What crystallographic techniques are critical for determining the absolute configuration of the chiral center?
Advanced Research Question
Single-Crystal X-ray Diffraction :
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K to minimize thermal motion .
- Flack Parameter : A value near 0 (e.g., 0.02(3)) confirms the (S)-configuration.
Anomalous Dispersion : Heavy atom derivatives (e.g., bromine-substituted analogs) enhance Bijvoet differences .
Case Study : A related piperidine-carboxylate derivative (CCDC 1447606) showed unambiguous (S)-configuration with Flack x = 0.03(2) .
What are the best practices for handling and storing this compound to prevent degradation?
Basic Research Question
- Storage : –20°C under argon in amber vials; shelf life >2 years.
- Decomposition Pathways : Hydrolysis of the Boc group in humid conditions (TLC monitoring: Rf shift from 0.6 to 0.3 in 7:3 hexane/EtOAc).
- Safety : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential irritant properties .
How can computational modeling predict the compound’s binding mode to therapeutic targets?
Advanced Research Question
Docking : Use AutoDock Vina with flexible ligand/rigid receptor (PDB: 4LXD for BTK).
MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability.
Pharmacophore Mapping : The fluorobenzoyl group aligns with hydrophobic subpockets, while the piperidine nitrogen forms H-bonds with Asp539 .
Validation : Compare with mutagenesis data (e.g., D539A mutation reduces affinity by 10-fold).
What analytical techniques are most effective for quantifying enantiomeric excess (ee) during asymmetric synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
